molecular formula C17H24N2O3 B2907440 N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)isobutyramide CAS No. 954594-69-5

N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)isobutyramide

Cat. No.: B2907440
CAS No.: 954594-69-5
M. Wt: 304.39
InChI Key: XXGAGWZHLYDBOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)isobutyramide is a synthetic organic compound that belongs to the class of pyrrolidinones This compound is characterized by the presence of an ethoxyphenyl group, a pyrrolidinone ring, and an isobutyramide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)isobutyramide typically involves multi-step organic reactions. One common route starts with the preparation of the pyrrolidinone core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The ethoxyphenyl group is then introduced via electrophilic aromatic substitution reactions. Finally, the isobutyramide moiety is attached through amide bond formation using reagents such as carbodiimides or acid chlorides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency. Purification steps such as recrystallization, chromatography, and distillation are also crucial to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)isobutyramide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The ethoxyphenyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the ethoxy group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)isobutyramide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)isobutyramide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)isobutyramide
  • N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)acetamide

Uniqueness

N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)isobutyramide is unique due to the presence of the ethoxyphenyl group, which can influence its chemical reactivity and biological activity. The combination of the pyrrolidinone ring and the isobutyramide moiety also contributes to its distinct properties compared to similar compounds.

Properties

IUPAC Name

N-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c1-4-22-15-7-5-14(6-8-15)19-11-13(9-16(19)20)10-18-17(21)12(2)3/h5-8,12-13H,4,9-11H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXGAGWZHLYDBOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.